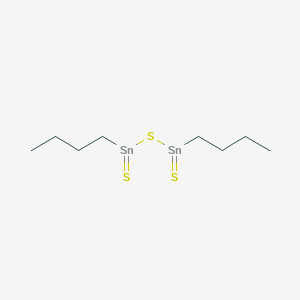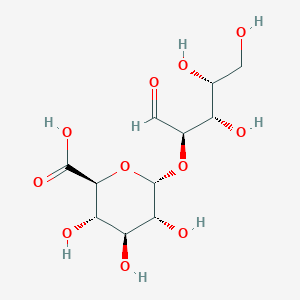
Distannathiane, dibutyldithioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distannathiane, dibutyldithioxo- is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields of research, including chemistry, biology, and materials science.
Wirkmechanismus
The mechanism of action of distannathiane, dibutyldithioxo- is not fully understood. However, it is believed to act as a sulfur donor in various chemical reactions. It can also form stable complexes with various metal ions, which can be useful in catalysis and materials science.
Biochemische Und Physiologische Effekte
Distannathiane, dibutyldithioxo- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It is also not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using distannathiane, dibutyldithioxo- in lab experiments include its unique properties, such as its ability to act as a sulfur donor and form stable complexes with metal ions. It is also relatively easy to synthesize and has a low toxicity. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Zukünftige Richtungen
There are several future directions for research on distannathiane, dibutyldithioxo-. These include further studies on its mechanism of action, its potential applications in catalysis and materials science, and its potential use as a tool for studying the function of enzymes and proteins. Additionally, there is a need for more studies on its toxicity and potential health effects. Overall, distannathiane, dibutyldithioxo- has the potential to be a valuable tool in scientific research and should be further studied.
Synthesemethoden
Distannathiane, dibutyldithioxo- can be synthesized by reacting dibutyltin sulfide with sulfur dichloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as aluminum chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Distannathiane, dibutyldithioxo- has been used in various scientific research applications, including catalysis, materials science, and biological research. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of tin sulfide nanoparticles. In biological research, it has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
15666-29-2 |
|---|---|
Produktname |
Distannathiane, dibutyldithioxo- |
Molekularformel |
C8H18S3Sn2 |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
butyl-[butyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C4H9.3S.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChI-Schlüssel |
XHYNAAFUENTBLP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Kanonische SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Andere CAS-Nummern |
15666-29-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)


